

# PhotoClick Sphingosine: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: PhotoClick Sphingosine

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An in-depth guide on the structure, chemical properties, and applications of **PhotoClick Sphingosine**, a powerful chemical probe for studying sphingolipid biology.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of **PhotoClick Sphingosine**. This bifunctional molecule has emerged as an invaluable tool for the cell-based analysis of protein-sphingolipid interactions and for monitoring sphingolipid metabolism.<sup>[1]</sup>

## Core Structure and Chemical Identity

**PhotoClick Sphingosine** is a sphingosine analog meticulously engineered to incorporate two key chemical moieties: a photo-activatable diazirine group and a terminal alkyne for click chemistry.<sup>[2]</sup> This unique design allows for UV light-induced cross-linking to interacting biomolecules and subsequent bioorthogonal labeling for visualization and identification.<sup>[2]</sup>

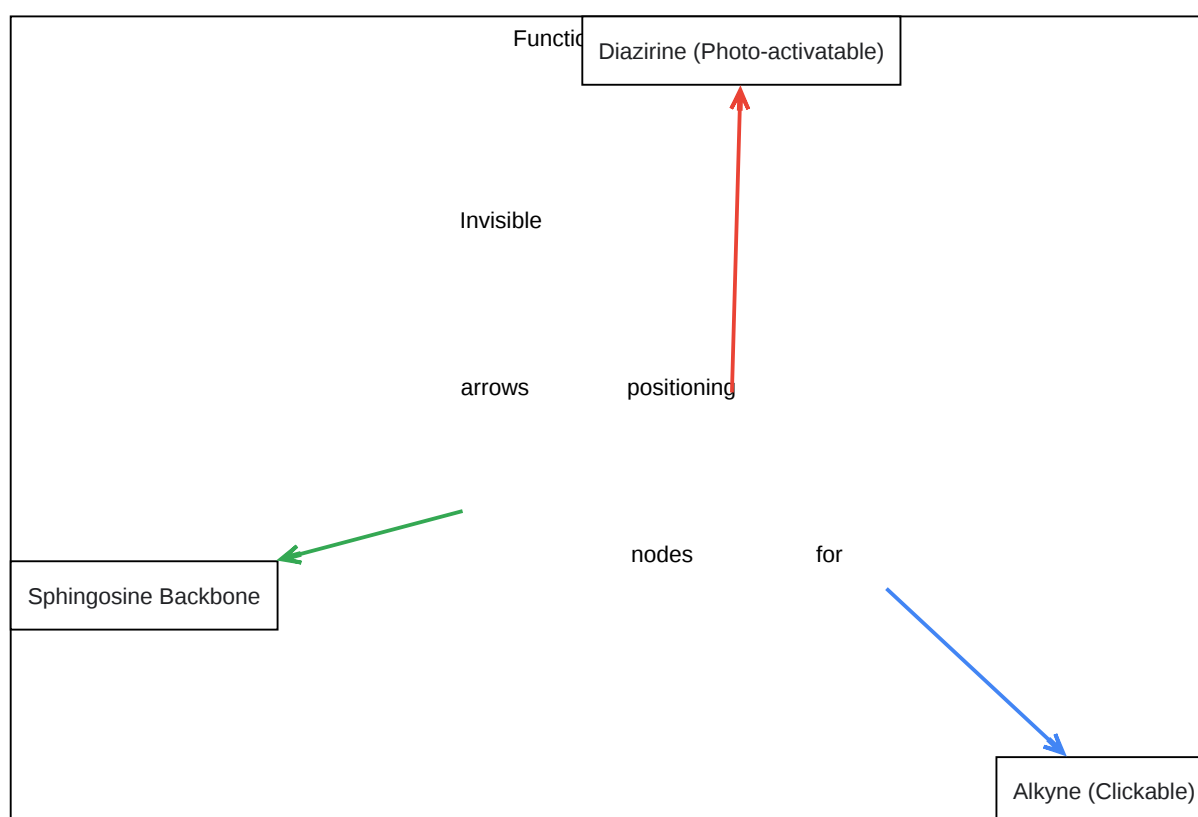
The fundamental structure is based on a d18:1 sphingosine backbone, which allows it to be processed by endogenous metabolic pathways, thus serving as a faithful reporter of natural sphingolipid behavior.<sup>[2]</sup>

Key Structural Features:

- **Sphingosine Backbone (d18:1):** Mimics the natural lipid, enabling its integration into cellular membranes and metabolic pathways.<sup>[2]</sup>

- **Diazirine Ring:** A photo-activatable group that, upon exposure to UV light (around 350 nm), forms a reactive carbene that covalently cross-links with nearby molecules, primarily proteins.[1]
- **Terminal Alkyne:** A "clickable" handle that allows for the covalent attachment of reporter tags (e.g., fluorophores, biotin) via a copper-catalyzed or copper-free click reaction.[2]

Below is a diagram illustrating the chemical structure of **PhotoClick Spingosine**.



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Figure 1: Chemical structure of **PhotoClick Spingosine**.

## Chemical and Physical Properties

A summary of the key chemical and physical properties of **PhotoClick Sphingosine** is provided in the table below for easy reference.

Property	Value	Source
IUPAC Name	(2S,3R,4E)-2-amino-13-[3-(4-pentyn-1-yl)-3H-diazirin-3-yl]-4-tridecene-1,3-diol	[1][3]
Synonyms	Click Tag™ Sphingosine, pacSph, pacSphingosine (d18:1)	[1]
CAS Number	1823021-14-2	[1]
Molecular Formula	C <sub>19</sub> H <sub>33</sub> N <sub>3</sub> O <sub>2</sub>	[1][3]
Molecular Weight	335.5 g/mol	[1][3]
Purity	≥95% to >99%	[1][2]
Appearance	Powder or solution in ethanol	[1]
Solubility	Soluble in ethanol	[1]
Stability	≥ 2 years (when stored properly)	[1]
Storage	-20°C	
UV Activation λ <sub>max</sub>	~349 nm	[1]

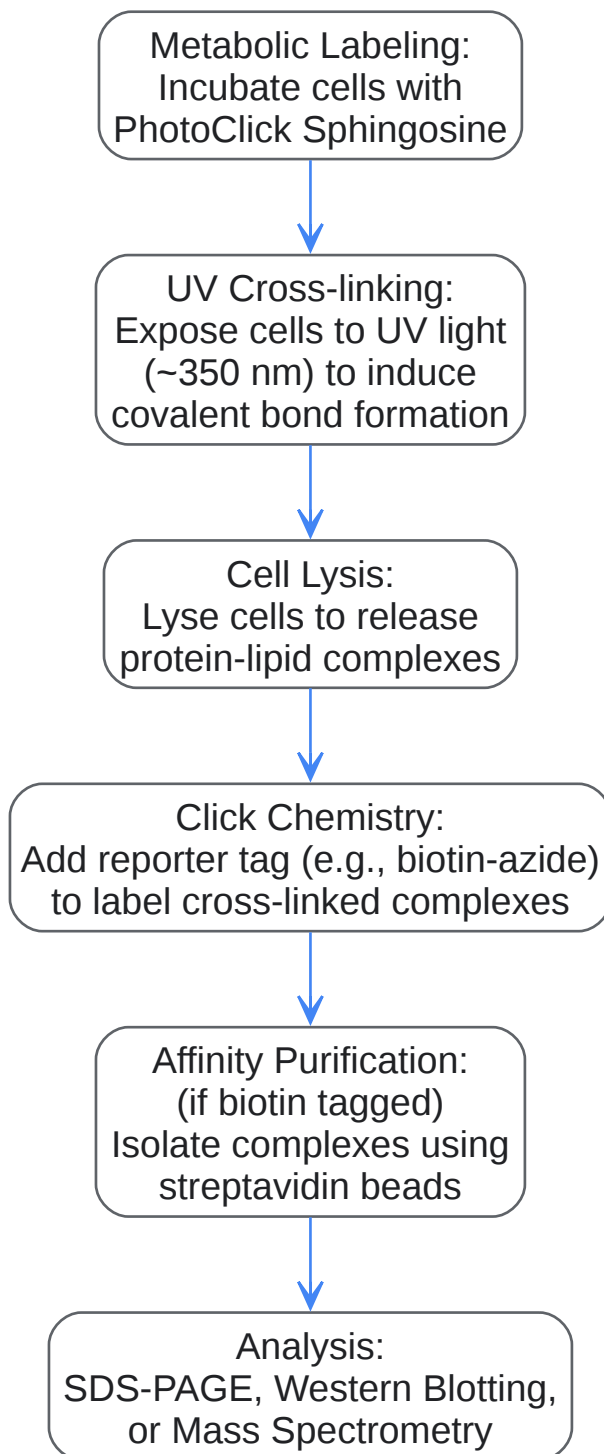
## Experimental Protocols

**PhotoClick Sphingosine** is a versatile tool for a range of applications, including the visualization of sphingolipid trafficking and the identification of sphingolipid-binding proteins.

## General Workflow for Identifying Protein-Lipid Interactions

The general experimental workflow for utilizing **PhotoClick Sphingosine** to identify interacting proteins is depicted below. This process typically involves metabolic labeling of cells, UV cross-linking, cell lysis, click chemistry-based tagging, and subsequent analysis.

## Experimental Workflow for Protein Interaction Studies



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Figure 2: General workflow for identifying protein interactions.

## Detailed Protocol: Visualization of Sphingolipid Metabolism in Cultured Cells

This protocol is adapted from established methods for visualizing the metabolic incorporation and trafficking of **PhotoClick Sphingosine**.<sup>[4]</sup>

Materials:

- **PhotoClick Sphingosine**
- Ethanol (for stock solution)
- Dulbecco's Modified Eagle Medium (DMEM) with delipidated fetal bovine serum (FBS)
- Cultured cells of interest
- Click chemistry reagents (e.g., fluorescent azide, copper catalyst, reducing agent)
- Fixative (e.g., paraformaldehyde)
- Permeabilization buffer (e.g., Triton X-100 in PBS)
- Fluorescence microscope

Procedure:

- Preparation of Stock Solution: Dissolve **PhotoClick Sphingosine** in ethanol to a stock concentration of 6 mM.<sup>[4]</sup>
- Preparation of Working Solution:
  - Add 1  $\mu\text{L}$  of the 6 mM stock solution to 12 mL of DMEM/delipidated FBS to achieve a final concentration of 0.5  $\mu\text{M}$ .<sup>[4]</sup>
  - Incubate the working solution at 37°C for 5 minutes.<sup>[4]</sup>
  - Sonicate for 5 minutes to ensure homogenous mixing of the lipid.<sup>[4]</sup>

- Incubate for an additional 5 minutes at 37°C.[4]
- Cell Labeling (Pulse):
  - Wash cultured cells three times with DMEM/delipidated FBS.[4]
  - Incubate the cells with the 0.5  $\mu$ M **PhotoClick Sphingosine** working solution for 30 minutes at 37°C.[4]
- Chase Period:
  - Wash the cells three times with DMEM/delipidated FBS to remove excess probe.[4]
  - Incubate the cells in fresh DMEM/delipidated FBS for a desired chase period (e.g., 1-4 hours) to allow for metabolic processing and trafficking of the labeled sphingolipids. The optimal chase time may vary depending on the cell type and the specific metabolic pathway being investigated.[4]
- Cell Fixation and Permeabilization:
  - Wash the cells with PBS.
  - Fix the cells with a suitable fixative.
  - Permeabilize the cells to allow entry of the click chemistry reagents.
- Click Reaction:
  - Prepare the click reaction cocktail containing a fluorescent azide, copper catalyst, and a reducing agent according to the manufacturer's instructions.
  - Incubate the fixed and permeabilized cells with the click reaction cocktail to attach the fluorophore to the alkyne group of the incorporated **PhotoClick Sphingosine**.
- Imaging:
  - Wash the cells to remove excess click reagents.
  - Mount the coverslips on microscope slides.

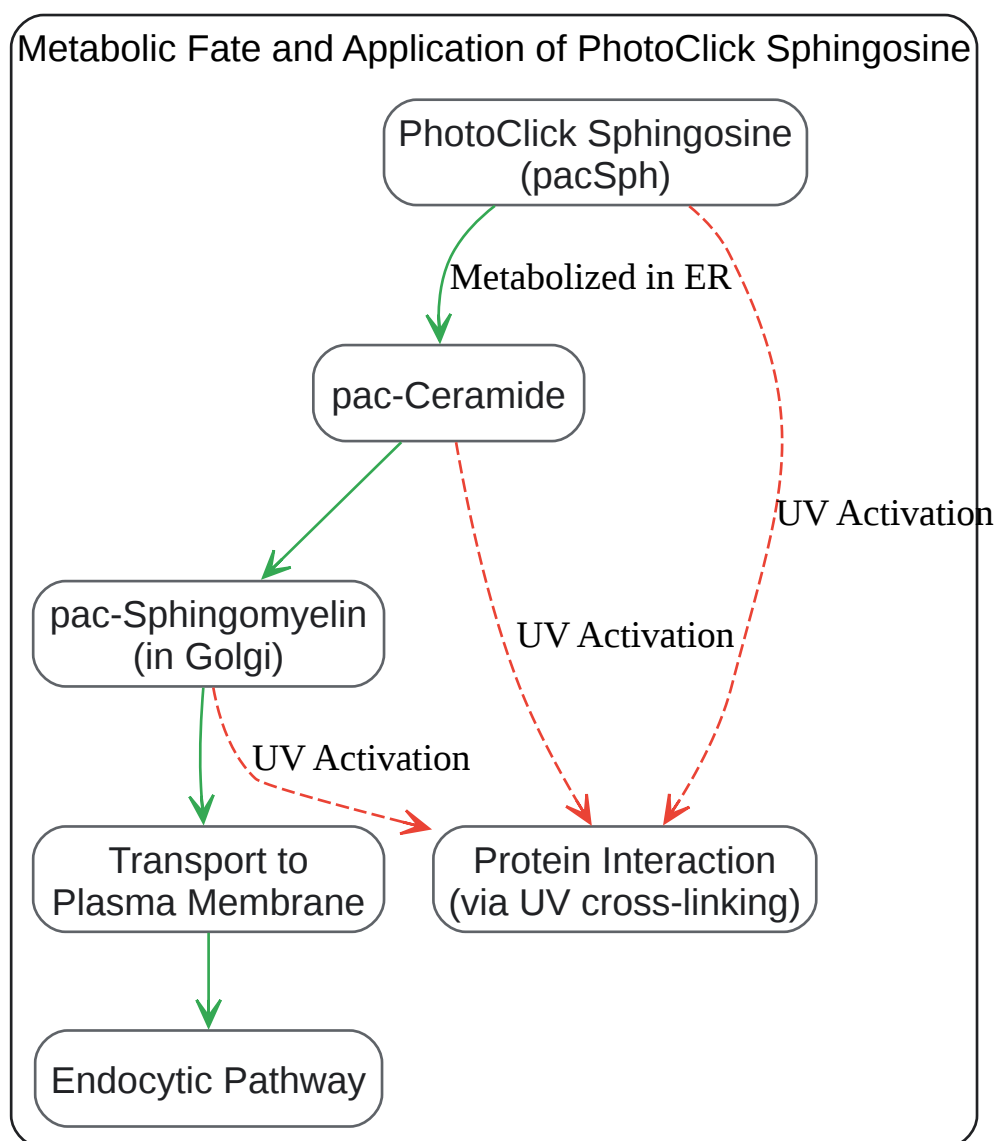
- Visualize the subcellular localization of the fluorescently labeled sphingolipids using a fluorescence microscope.

Note: The optimal concentration of **PhotoClick Sphingosine** and the chase time should be determined empirically for each cell type to avoid potential toxicity and high background signals.[\[4\]](#)

## Signaling Pathways and Applications

**PhotoClick Sphingosine** is a valuable tool for dissecting the complex roles of sphingolipids in cellular signaling. As it is metabolized into more complex sphingolipids like ceramide and sphingomyelin, it can be used to trace their distribution and interactions within various signaling cascades.[\[4\]](#)





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Figure 3: Simplified metabolic pathway and applications.

#### Applications:

- Monitoring Sphingolipid Metabolism: Tracing the conversion of sphingosine to ceramide, sphingomyelin, and other complex sphingolipids.[1][4]
- Visualizing Subcellular Localization: Imaging the distribution of sphingolipids in various organelles such as the Golgi apparatus and the plasma membrane.[4][5]

- Identifying Sphingolipid-Binding Proteins: Capturing and identifying proteins that interact with sphingolipids in their native cellular environment.[1][6]
- Studying Membrane Microdomains: Investigating the role of sphingolipids in the formation and function of lipid rafts.[7]

## Conclusion

**PhotoClick Sphingosine** represents a significant advancement in the field of chemical biology, providing a powerful and versatile tool for the in-depth study of sphingolipid function. Its unique bifunctional nature enables researchers to probe the intricate roles of these lipids in cellular processes with high spatial and temporal resolution. This guide provides a foundational understanding of its properties and applications to facilitate its effective use in research and drug discovery.

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